Cas no 2171769-05-2 (2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

2-3-(Benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and organic synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective deprotection under mild conditions. The benzyloxy and benzoic acid moieties further enhance its utility in selective coupling reactions. This compound is particularly valuable for constructing complex peptide sequences, offering precise control over amino acid incorporation. Its high purity and well-defined reactivity make it suitable for research applications requiring controlled functional group manipulation.
2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid structure
2171769-05-2 structure
Product name:2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
CAS No:2171769-05-2
MF:C33H30N2O6
MW:550.601109027863
CID:6053791
PubChem ID:165585136

2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
    • EN300-1537048
    • 2171769-05-2
    • 2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
    • Inchi: 1S/C33H30N2O6/c1-21(40-19-22-11-3-2-4-12-22)30(31(36)34-29-18-10-9-17-27(29)32(37)38)35-33(39)41-20-28-25-15-7-5-13-23(25)24-14-6-8-16-26(24)28/h2-18,21,28,30H,19-20H2,1H3,(H,34,36)(H,35,39)(H,37,38)
    • InChI Key: RYXGVVSFTUONGJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1C=CC=CC=1C(=O)O)=O)C(C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 550.21038668g/mol
  • Monoisotopic Mass: 550.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 11
  • Complexity: 869
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 5.9

2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1537048-0.5g
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1537048-250mg
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1537048-10000mg
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1537048-50mg
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1537048-10.0g
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
10g
$14487.0 2023-06-05
Enamine
EN300-1537048-2500mg
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
2500mg
$6602.0 2023-09-26
Enamine
EN300-1537048-100mg
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1537048-0.05g
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1537048-5000mg
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1537048-1000mg
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171769-05-2
1000mg
$3368.0 2023-09-26

Additional information on 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid

Comprehensive Analysis of 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171769-05-2)

In the realm of organic chemistry and pharmaceutical research, 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171769-05-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience in research papers, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Its intricate molecular architecture, featuring a benzyloxy group and a 9H-fluoren-9-yl methoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the synthesis of complex biomolecules.

The growing interest in CAS 2171769-05-2 aligns with the broader trends in peptide therapeutics and targeted drug delivery systems. Researchers are increasingly focusing on compounds like this due to their ability to enhance the stability and bioavailability of peptide-based drugs. A common question in scientific forums is: "How does Fmoc protection improve peptide synthesis efficiency?" The answer lies in the compound's role as a protective shield for reactive amino groups during solid-phase peptide synthesis (SPPS), a technique widely used in modern drug discovery.

From a structural perspective, 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid exhibits a fascinating combination of aromatic and aliphatic components. The benzyloxy moiety contributes to its solubility in organic solvents, while the Fmoc group ensures selective deprotection under mild basic conditions. This balance is critical for researchers exploring green chemistry principles, as it minimizes the need for harsh reagents. Recent studies have also investigated its potential in bioconjugation, where it serves as a linker for attaching fluorescent probes or other functional groups to biomolecules.

The synthesis and applications of CAS 2171769-05-2 are often discussed in the context of personalized medicine and cancer research. Its derivatives have shown promise in the development of targeted therapies, particularly in modulating protein-protein interactions. A frequently searched query is: "What are the storage conditions for Fmoc-protected amino acids?" Proper handling of this compound requires storage at -20°C under inert conditions to prevent degradation of the Fmoc group, which is sensitive to moisture and light.

In analytical chemistry, 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid presents interesting challenges and opportunities. Its characterization typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, with particular attention to the stereochemistry at the chiral center. The compound's UV absorption properties, attributed to the fluorenyl group, make it suitable for detection at low concentrations, a feature valuable in high-throughput screening applications.

The commercial availability of CAS 2171769-05-2 has expanded significantly in recent years, reflecting the growing demand for specialty chemicals in academic and industrial laboratories. Suppliers often highlight its ≥95% purity grade, which is essential for reproducible results in medicinal chemistry projects. Discussions in research communities frequently revolve around "optimizing coupling reactions using Fmoc-amino acid derivatives", where this compound serves as a model substrate for testing new coupling reagents or reaction conditions.

Looking toward future applications, scientists are exploring the potential of 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid in nanotechnology and material science. Its amphiphilic nature suggests possible uses in self-assembling systems or as a building block for functionalized surfaces. These developments align with current interests in biohybrid materials and smart drug delivery platforms, making this compound a subject of ongoing investigation in multidisciplinary research.

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